Lower LogP and Higher Topological Polar Surface Area Differentiate the 3‑Hydroxy Scaffold from Unsubstituted Azetidine‑1‑sulfonyl Fluoride
The 3‑hydroxy group reduces calculated logP by approximately 1.0–1.5 log units and increases tPSA by ≈11 Ų relative to unsubstituted azetidine‑1‑sulfonyl fluoride, moving the compound closer to the CNS MPO and oral lead‑like space [1]. The comparator lacks any hydrogen‑bond donor, which can limit solubility and reduce binding complementarity in hydrated pockets.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | logP = ‑1.29; tPSA = 58 Ų; H‑bond donors = 1; H‑bond acceptors = 3 [1] |
| Comparator Or Baseline | Azetidine‑1‑sulfonyl fluoride: logP ≈ ‑0.2 to +0.3 (estimated); tPSA ≈ 47 Ų; H‑bond donors = 0 [2] |
| Quantified Difference | ΔlogP ≈ ‑1.0 to ‑1.5; ΔtPSA ≈ +11 Ų |
| Conditions | Computed values (ChemAxon/OpenBabel‑derived) under standard conditions; experimental logP/logD pH 7.4 verification is advised. |
Why This Matters
A scaffold with intrinsically lower logP and a free hydroxyl can reduce the need for post‑hoc solubilizing groups, streamlining hit‑to‑lead optimization.
- [1] Chemspace CSSB00160523648: 3‑hydroxyazetidine‑1‑sulfonyl fluoride – computed properties (logP, PSA, H‑bond counts). View Source
- [2] Comparative estimated properties for azetidine‑1‑sulfonyl fluoride (CAS 1499‑55‑1) based on standard in silico prediction tools (e.g., SwissADME, ChemAxon). View Source
